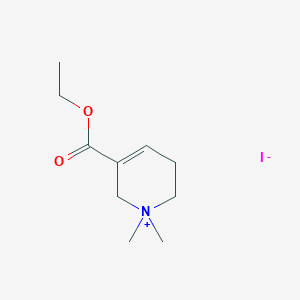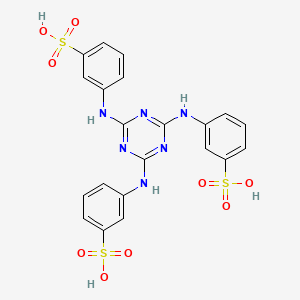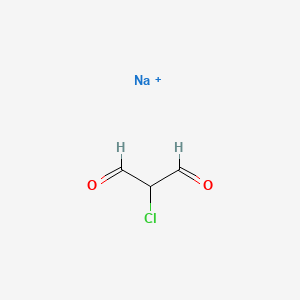
Heptanoic acid, 2-hydroxy-2-(1-propynyl)-, 2-methyl-3-quinuclidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
The synthesis of (7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate involves several steps, starting from readily available precursors. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . The reaction conditions typically include the use of chiral catalysts and specific reaction temperatures to ensure the desired stereochemistry.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of large-scale reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate reagents to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathway involved.
Comparaison Avec Des Composés Similaires
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of the nitrogen atom and the functional groups.
Tropane Alkaloids: These compounds also contain a bicyclic structure and are known for their biological activities, but they have different substituents and stereochemistry.
The uniqueness of (7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various applications.
Propriétés
Numéro CAS |
101913-75-1 |
|---|---|
Formule moléculaire |
C18H29NO3 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-prop-1-ynylheptanoate |
InChI |
InChI=1S/C18H29NO3/c1-4-6-7-11-18(21,10-5-2)17(20)22-16-14(3)19-12-8-15(16)9-13-19/h14-16,21H,4,6-9,11-13H2,1-3H3 |
Clé InChI |
NMHNBGUPVCGDPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C#CC)(C(=O)OC1C(N2CCC1CC2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
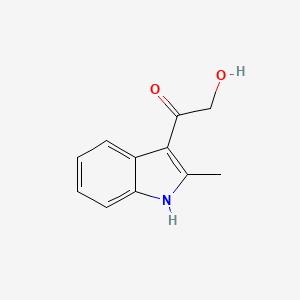
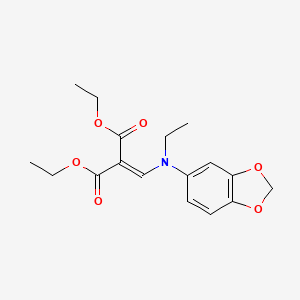
![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)
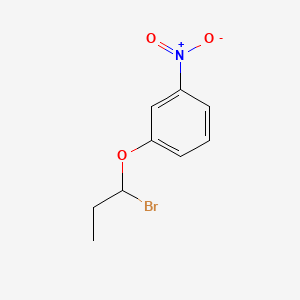
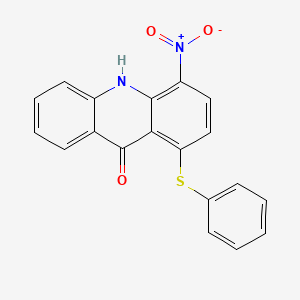



![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)
